1-[4-(4-{oxo[4-(phenylthio)phenyl]acetyl}benzoyl)phenyl]-2-[4-(phenylthio)phenyl]-1,2-ethanedione
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Overview
Description
1-[4-(4-{oxo[4-(phenylthio)phenyl]acetyl}benzoyl)phenyl]-2-[4-(phenylthio)phenyl]-1,2-ethanedione is a complex organic compound characterized by the presence of multiple phenylthio groups and a diketone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-{oxo[4-(phenylthio)phenyl]acetyl}benzoyl)phenyl]-2-[4-(phenylthio)phenyl]-1,2-ethanedione typically involves multi-step organic reactions. One common method involves the use of phenylthio-substituted benzoyl chloride and acetophenone derivatives. The reaction conditions often include the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the formation of the diketone structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-{oxo[4-(phenylthio)phenyl]acetyl}benzoyl)phenyl]-2-[4-(phenylthio)phenyl]-1,2-ethanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or thiols.
Substitution: The phenylthio groups can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4, H2/Pd
Substitution: Alkyl halides, acyl chlorides, NaH, KOtBu
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, thiols
Substitution: Substituted phenylthio derivatives
Scientific Research Applications
1-[4-(4-{oxo[4-(phenylthio)phenyl]acetyl}benzoyl)phenyl]-2-[4-(phenylthio)phenyl]-1,2-ethanedione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[4-(4-{oxo[4-(phenylthio)phenyl]acetyl}benzoyl)phenyl]-2-[4-(phenylthio)phenyl]-1,2-ethanedione involves its interaction with specific molecular targets and pathways. The phenylthio groups can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. The diketone structure may also play a role in the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(phenylthio)phenyl]-1,2-octanedione
- 4-phenyl-2-(piperazin-1-yl)thiazole
- 1-(4-phenylthiazol-2-yl)piperazine
Uniqueness
1-[4-(4-{oxo[4-(phenylthio)phenyl]acetyl}benzoyl)phenyl]-2-[4-(phenylthio)phenyl]-1,2-ethanedione is unique due to its specific combination of phenylthio groups and diketone structure, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[4-[4-[2-oxo-2-(4-phenylsulfanylphenyl)acetyl]benzoyl]phenyl]-2-(4-phenylsulfanylphenyl)ethane-1,2-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H26O5S2/c42-37(27-11-15-29(16-12-27)38(43)40(45)31-19-23-35(24-20-31)47-33-7-3-1-4-8-33)28-13-17-30(18-14-28)39(44)41(46)32-21-25-36(26-22-32)48-34-9-5-2-6-10-34/h1-26H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOEPKEQEJJSOEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=C(C=C2)C(=O)C(=O)C3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)C(=O)C(=O)C5=CC=C(C=C5)SC6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H26O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
662.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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